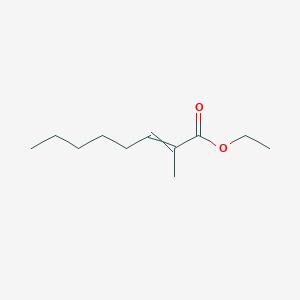
Ethyl 2-methyl-2-octenoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-methyl-2-octenoate is an organic compound belonging to the ester family. Esters are known for their pleasant fragrances and are often used in the flavor and fragrance industry. This compound is characterized by its fruity aroma and is used in various applications, including as a flavoring agent and in perfumery.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Ethyl 2-methyl-2-octenoate can be synthesized through several methods. One common method involves the esterification of 2-methyl-2-octenoic acid with ethanol in the presence of an acid catalyst. The reaction typically proceeds as follows: [ \text{2-methyl-2-octenoic acid} + \text{ethanol} \xrightarrow{\text{acid catalyst}} \text{this compound} + \text{water} ]
Another method involves the reaction of 2-methyl-2-octenal with ethanol in the presence of a base catalyst
Industrial Production Methods
Industrial production of this compound often involves the use of continuous flow reactors to ensure high yield and purity. The process typically includes the following steps:
Raw Material Preparation: Purification of 2-methyl-2-octenoic acid and ethanol.
Reaction: Esterification in a continuous flow reactor with an acid catalyst.
Separation: Separation of the ester from the reaction mixture using distillation.
Purification: Further purification of the ester to remove any impurities.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 2-methyl-2-octenoate undergoes various chemical reactions, including:
Oxidation: The ester can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction of the ester can yield alcohols.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or alcohols can be used for substitution reactions.
Major Products Formed
Oxidation: 2-methyl-2-octenoic acid.
Reduction: 2-methyl-2-octanol.
Substitution: Various substituted esters depending on the nucleophile used.
Applications De Recherche Scientifique
Ethyl 2-methyl-2-octenoate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential use in drug formulation and delivery.
Industry: Widely used in the flavor and fragrance industry due to its fruity aroma.
Mécanisme D'action
The mechanism of action of ethyl 2-methyl-2-octenoate involves its interaction with various molecular targets. In biological systems, it may interact with enzymes and receptors, leading to its observed biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to modulate cellular processes through its interaction with lipid membranes and proteins.
Comparaison Avec Des Composés Similaires
Ethyl 2-methyl-2-octenoate can be compared with other similar esters such as ethyl 2-octenoate and ethyl 2-methylbutanoate. These compounds share similar structural features but differ in their specific functional groups and chain lengths, leading to variations in their physical and chemical properties.
Similar Compounds
Ethyl 2-octenoate: Similar structure but lacks the methyl group at the second position.
Ethyl 2-methylbutanoate: Shorter carbon chain and different functional group positioning.
This compound stands out due to its unique combination of a long carbon chain and a methyl group, which contributes to its distinct aroma and chemical reactivity.
Propriétés
Formule moléculaire |
C11H20O2 |
|---|---|
Poids moléculaire |
184.27 g/mol |
Nom IUPAC |
ethyl 2-methyloct-2-enoate |
InChI |
InChI=1S/C11H20O2/c1-4-6-7-8-9-10(3)11(12)13-5-2/h9H,4-8H2,1-3H3 |
Clé InChI |
SWPHJOSYKWMQGV-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC=C(C)C(=O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















